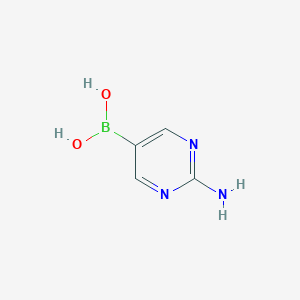

2-Aminopyrimidine-5-boronic acid

Description

Properties

IUPAC Name |

(2-aminopyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHYQZASLKERLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590354 | |

| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936250-22-5 | |

| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936250-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminopyrimidin-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Aminopyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-boronic acid is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of both a pyrimidine ring and a boronic acid moiety, make it a valuable building block for the synthesis of a wide range of biologically active molecules. Notably, it serves as a key intermediate in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] This guide provides a comprehensive overview of the known physical properties of 2-aminopyrimidine-5-boronic acid, presented in a clear and accessible format for researchers and drug development professionals.

Core Physical and Chemical Properties

The physical and chemical characteristics of 2-aminopyrimidine-5-boronic acid are crucial for its handling, storage, and application in synthetic chemistry. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆BN₃O₂ | [2][3][][5] |

| Molecular Weight | 138.92 g/mol | [2][3][][5][6][7][8] |

| Appearance | White to off-white or orange to green solid/powder/crystalline | [2][][5][9] |

| Melting Point | 206-211 °C | [2][6][10][11] |

| Boiling Point | 486.995 °C at 760 mmHg (Predicted) | [11] |

| Density | 1.443 g/cm³ (Predicted) | [11] |

| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [11][12] |

| pKa | 2.58 ± 0.11 (Predicted) | [11] |

| Stability | Hygroscopic | [11][12] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2][][5][6][11] |

Experimental Protocols

While specific experimental details for the determination of the physical properties of 2-aminopyrimidine-5-boronic acid are not extensively published in peer-reviewed literature, the following are general methodologies typically employed for such characterizations.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

General Protocol:

-

A small, dry sample of 2-aminopyrimidine-5-boronic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

Solubility Assessment

Solubility is a critical parameter for any compound intended for biological or chemical applications.

General Protocol:

-

A known mass (e.g., 1 mg) of 2-aminopyrimidine-5-boronic acid is placed in a vial.

-

A small, measured volume (e.g., 100 µL) of the solvent of interest (e.g., DMSO, Methanol) is added.

-

The mixture is vortexed or sonicated to facilitate dissolution.

-

If the solid dissolves completely, further aliquots of the compound are added until saturation is reached. If it does not dissolve, the mixture can be gently heated as indicated by the qualitative data.

-

Solubility is typically reported in terms of mg/mL or mol/L.

pKa Determination (Predicted)

The provided pKa value is a result of computational prediction. Experimental determination would typically involve methods such as potentiometric titration or UV-spectrophotometry.

General Principle of Potentiometric Titration:

-

A solution of 2-aminopyrimidine-5-boronic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

Applications in Synthetic Chemistry: A Workflow for Kinase Inhibitor Synthesis

2-Aminopyrimidine-5-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex molecules, including kinase inhibitors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Aminopyrimidine-5-boronic acid = 95.0 936250-22-5 [sigmaaldrich.com]

- 3. 2-Aminopyrimidine-5-boronic acid | 936250-22-5 | NA57424 [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-氨基嘧啶-5-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. (2-Aminopyrimidin-5-yl)boronic acid | C4H6BN3O2 | CID 17750211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Aminopyrimidine-5-boronic Acid | 936250-22-5 | TCI Deutschland GmbH [tcichemicals.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. lookchem.com [lookchem.com]

- 12. 2-Amino-pyrimidine-5-boronic acid | 936250-22-5 [amp.chemicalbook.com]

2-Aminopyrimidine-5-boronic acid chemical structure and IUPAC name

For researchers, scientists, and drug development professionals, 2-Aminopyrimidine-5-boronic acid is a versatile building block with significant applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications.

Chemical Structure and IUPAC Name

2-Aminopyrimidine-5-boronic acid is an organoboron compound featuring a pyrimidine ring substituted with an amino group at the 2-position and a boronic acid moiety at the 5-position.[1] This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.[1][2]

The IUPAC name for this compound is (2-aminopyrimidin-5-yl)boronic acid .[][4]

Chemical Structure:

Physicochemical Properties

Quantitative data for 2-Aminopyrimidine-5-boronic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 138.92 g/mol | [2][] |

| Appearance | White to off-white solid | [1][2][] |

| Melting Point | 206-211 °C | [][5] |

| Boiling Point (Predicted) | 487.0 ± 55.0 °C | [][5] |

| Density (Predicted) | 1.440 ± 0.10 g/cm³ | [][5] |

| pKa (Predicted) | 2.58 ± 0.11 | [1] |

| Solubility | Slightly soluble in DMSO (Heated), Methanol (Heated). Soluble in water. | [1][] |

| Storage Temperature | 2-8 °C | [1][2][] |

Applications in Drug Discovery and Development

2-Aminopyrimidine-5-boronic acid is a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[2][6] Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex drug molecules.[6][7]

A notable application is in the synthesis of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase inhibitors, such as GDC-0980, which has been investigated in clinical trials for its anti-tumor activity.[6] The 2-aminopyrimidine core is a common scaffold in many kinase inhibitors, and the boronic acid functional group provides a handle for further molecular elaboration. The pinacol ester of 2-aminopyrimidine-5-boronic acid is also frequently used in the preparation of PI3K inhibitors.[8]

Beyond kinase inhibitors, this compound is utilized in the development of protease inhibitors and other therapeutic agents.[2] Its role extends to the creation of advanced materials and sensors due to its capacity to interact with biological molecules.[2]

Experimental Protocols: Synthesis of 2-Aminopyrimidine-5-boronic acid

Several synthetic routes to 2-Aminopyrimidine-5-boronic acid have been reported. A common and practical approach starts from 2-amino-5-bromopyrimidine. The following is a generalized experimental workflow based on literature descriptions.[6][9]

Caption: Generalized workflow for the synthesis of 2-Aminopyrimidine-5-boronic acid.

Detailed Methodology:

-

Protection of the Amino Group: 2-amino-5-bromopyrimidine is reacted with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine and a base such as triethylamine.[6][10] This step protects the reactive amino group to prevent side reactions in the subsequent borylation step.

-

Borylation: The resulting Boc-protected intermediate undergoes a halogen-metal exchange reaction at low temperatures (typically -70 to -80 °C) using a strong base like n-butyllithium.[9][10] The resulting organolithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the boronic acid ester.[9][10]

-

Deprotection and Isolation: The protecting group is removed under acidic conditions to yield the final product, 2-Aminopyrimidine-5-boronic acid.[10] The water-soluble boronic acid can then be isolated through a carefully designed acid-base workup.[9] An alternative to synthesizing the boronic acid directly involves creating the more stable pinacol ester by reacting the intermediate with pinacol.[10]

This synthetic approach has been optimized for large-scale production, offering high yields and purity.[6][9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. (2-Aminopyrimidin-5-yl)boronic acid | C4H6BN3O2 | CID 17750211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-pyrimidine-5-boronic acid CAS#: 936250-22-5 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

Synthesis of 2-Aminopyrimidine-5-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-aminopyrimidine-5-boronic acid, a crucial building block in medicinal chemistry and drug discovery. The document provides a comparative overview of synthetic strategies, detailed experimental protocols, and quantitative data to aid in the selection and implementation of the most suitable method for laboratory and large-scale production.

Introduction

2-Aminopyrimidine-5-boronic acid and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] Their utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex aryl and heteroaryl pyrimidine derivatives.[1][3] This guide outlines the prevalent synthetic routes, starting from the bromination of 2-aminopyrimidine to the final borylation step.

Core Synthesis Pathways

The synthesis of 2-aminopyrimidine-5-boronic acid predominantly involves a two-step process: the bromination of 2-aminopyrimidine to yield 2-amino-5-bromopyrimidine, followed by the conversion of the bromo-substituent to a boronic acid or its ester. Several variations exist for each step, offering different advantages in terms of yield, scalability, and reaction conditions.

Step 1: Synthesis of 2-Amino-5-bromopyrimidine

The critical intermediate, 2-amino-5-bromopyrimidine, is synthesized by the electrophilic bromination of 2-aminopyrimidine. The choice of brominating agent and reaction conditions significantly impacts the yield and purity of the product.

Experimental Protocols for Step 1

Method A: Bromination with N-Bromosuccinimide (NBS) [4]

-

Reactants: 2-aminopyrimidine (2.5g, 26.29 mmol), N-bromosuccinimide (4.6g, 27.9 mmol).

-

Solvent: Acetonitrile (25 mL).

-

Procedure: Dissolve 2-aminopyrimidine in acetonitrile and cool the solution under an ice bath. Add N-bromosuccinimide and stir the mixture in the dark overnight at room temperature. Remove the solvent under reduced pressure. Wash the residue with water (100 mL), filter the solid by suction, and dry in vacuo.

-

Yield: 97%.

Method B: Bromination with Bromine Chloride generated in situ [5]

-

Reactants: 2-aminopyrimidine, N-chlorosuccinimide (NCS), Sodium Bromide.

-

Procedure: This method utilizes bromine chloride formed in situ from NCS and sodium bromide in an alcoholic solvent.

-

Yield: 75%.

Method C: Bromination with Aqueous Bromine [5]

-

Reactants: 2-aminopyrimidine (9.5 g, 0.10 mol), Bromine.

-

Procedure: This preparation must be carried out under an efficient fume hood. In a 600-mL beaker, a solution of 2-aminopyrimidine is prepared. The reaction temperature is maintained at approximately 20°C. Addition of dilute (3N) sodium hydroxide to pH 10 may be required to precipitate the product if the hydrochloride salt is formed at higher temperatures.

-

Yield: 80% when the temperature is maintained around 20°C. The yield decreases to 68% if the temperature rises to 41°C.

| Method | Brominating Agent | Solvent | Temperature | Yield | Reference |

| A | N-Bromosuccinimide | Acetonitrile | Room Temperature | 97% | [4] |

| B | Bromine Chloride (in situ) | Alcohol | Not Specified | 75% | [5] |

| C | Aqueous Bromine | Aqueous Medium | ~20°C | 80% | [5] |

Table 1. Comparison of Synthesis Methods for 2-Amino-5-bromopyrimidine.

Step 2: Borylation of 2-Amino-5-bromopyrimidine

The conversion of 2-amino-5-bromopyrimidine to 2-aminopyrimidine-5-boronic acid is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester. Protection of the exocyclic amino group is often necessary to prevent side reactions.

Experimental Protocols for Step 2

Pathway 1: Borylation with Amino Group Protection

-

Protection with Di-tert-butyl dicarbonate: [6]

-

Reactants: 2-amino-5-bromopyrimidine, di-tert-butyl dicarbonate, 4-dimethylaminopyridine (catalyst).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure: React 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine at 15-30°C for 5-8 hours.

-

-

Lithiation and Borylation:

-

Reactants: Protected 2-amino-5-bromopyrimidine, n-butyllithium, triisopropyl borate.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: The protected intermediate is lithiated with n-butyllithium, followed by reaction with triisopropyl borate at -70 to -80°C under a nitrogen atmosphere.

-

-

Deprotection:

-

Procedure: The tert-butyloxycarbonyl protecting group is removed under acidic conditions (e.g., methanolic HCl or concentrated HCl). The overall yield for the borylation and deprotection steps is reported to be around 30%.[6]

-

-

Protection with TMSCl (In Situ): [7]

-

Reactants: 2-amino-5-bromopyrimidine, TMSCl, n-BuLi, B(Oi-Pr)3.

-

Procedure: This method involves the in situ protection of the amine via bis-silylation using TMSCl, followed by metal-halogen exchange with n-BuLi and trapping with triisopropyl borate. The water-soluble boronic acid is isolated through an acid-base workup.

-

Yield: 80% for the two-step process (protection and borylation).

-

Pathway 2: Direct Borylation without Protection [1]

-

Reactants: 2-amino-5-bromopyrimidine, n-butyllithium (n-BuLi), triethylborate, 48% hydrobromic acid (HBr).

-

Procedure: This method proceeds without the explicit protection of the amino group.

-

Yield: 25-46%. This method is noted to have drawbacks including low yield and difficult purification, making it less suitable for large-scale production.[1]

Pathway 3: Suzuki-Miyaura Borylation [7]

-

Reactants: 2-amino-5-bromopyrimidine, bis(pinacolato)diboron.

-

Catalyst: A palladium catalyst is used.

-

Procedure: This cross-coupling reaction forms the pinacol boronic ester of 2-aminopyrimidine. A large-scale (15 kg) implementation of this method has been described.[7]

| Pathway | Key Reagents | Protection | Product | Yield | Reference |

| 1a | Di-tert-butyl dicarbonate, n-BuLi, B(Oi-Pr)3 | Boc | Boronic Acid | ~30% (two steps) | [6] |

| 1b | TMSCl, n-BuLi, B(Oi-Pr)3 | TMS (in situ) | Boronic Acid | 80% (two steps) | [7] |

| 2 | n-BuLi, Triethylborate, HBr | None | Boronic Acid | 25-46% | [1] |

| 3 | Bis(pinacolato)diboron, Pd catalyst | None | Pinacol Ester | Not specified | [7] |

Table 2. Comparison of Borylation Methods for 2-Amino-5-bromopyrimidine.

Conclusion

The synthesis of 2-aminopyrimidine-5-boronic acid can be accomplished through several distinct pathways. For the initial bromination step, the use of N-bromosuccinimide in acetonitrile offers the highest reported yield. For the subsequent borylation, a protection-based strategy, particularly the in situ silylation with TMSCl, provides a high-yielding and practical route to the desired boronic acid. While direct borylation without protection is possible, it generally results in lower yields. The Suzuki-Miyaura borylation presents a viable alternative for the synthesis of the corresponding pinacol ester, which can be advantageous for subsequent coupling reactions due to its stability. The choice of the optimal synthetic route will depend on the desired scale, purity requirements, and available resources.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Synthetic Strategies for 2-Aminopyrimidine-5-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-aminopyrimidine-5-boronic acid, a crucial building block in medicinal chemistry. The document details starting materials, experimental protocols, and comparative data to assist researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction

2-Aminopyrimidine-5-boronic acid and its derivatives are key intermediates in the synthesis of a wide range of pharmacologically active compounds, most notably kinase inhibitors for oncology applications. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a boronic acid moiety at the 5-position allows for versatile downstream functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This guide will explore the most prevalent and effective synthetic pathways to this valuable compound.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have emerged for the preparation of 2-aminopyrimidine-5-boronic acid: a classical approach starting from a halogenated pyrimidine and a convergent synthesis building the pyrimidine ring from acyclic nitrile precursors. The following table summarizes the key quantitative data for these routes, providing a clear comparison of their efficiency and reaction conditions.

| Feature | Route 1: From Halogenated Pyrimidine | Route 2: From Nitrile Precursor |

| Starting Material | 2-Amino-5-bromopyrimidine | Malononitrile, Guanidine |

| Key Intermediates | N-protected 2-amino-5-bromopyrimidine | 2-Aminopyrimidine-5-carbonitrile |

| Key Reactions | Protection, Lithium-Halogen Exchange, Borylation, Deprotection | Cyclocondensation, (Hypothetical) Nitrile to Boronic Acid Conversion |

| Reported Yield | ~80% (two-step process)[1] | High (for cyclocondensation) |

| Reagents & Conditions | Boc-anhydride, DMAP, n-BuLi, Triisopropyl borate, HCl; Cryogenic temperatures (-78 °C) required. | Sodium nitrite, HCl; then (hypothetically) a reducing agent and a borane source. |

| Advantages | Well-established and reliable route with good overall yields. | Utilizes inexpensive and readily available starting materials. |

| Disadvantages | Requires multiple protection/deprotection steps and cryogenic conditions. | The conversion of the 5-cyano group to a boronic acid is not as direct as the borylation of the 5-bromo position. |

Detailed Experimental Protocols

Route 1: Synthesis from 2-Amino-5-bromopyrimidine

This route is the most commonly cited and well-characterized method for synthesizing 2-aminopyrimidine-5-boronic acid. It involves the protection of the exocyclic amine, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Protection of 2-Amino-5-bromopyrimidine

-

Reaction: 2-Amino-5-bromopyrimidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to yield N,N-bis(tert-butoxycarbonyl)-2-amino-5-bromopyrimidine.

-

Procedure: To a solution of 2-amino-5-bromopyrimidine (1 eq.) and DMAP (0.1 eq.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), Boc₂O (2.2 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Borylation and Deprotection

-

Reaction: The protected 2-amino-5-bromopyrimidine undergoes a lithium-halogen exchange with n-butyllithium (n-BuLi) at low temperature, followed by quenching with an electrophilic boron source like triisopropyl borate. The resulting boronate ester is then hydrolyzed to the boronic acid, and the Boc protecting groups are removed with acid.

-

Procedure: The N,N-bis(Boc)-2-amino-5-bromopyrimidine (1 eq.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-BuLi (1.1 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 eq.) is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified with HCl to pH ~2, leading to the precipitation of 2-aminopyrimidine-5-boronic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum. An overall yield of 80% for the two steps has been reported.[1]

Route 2: Synthesis from Nitrile Precursor (via 2-Aminopyrimidine-5-carbonitrile)

This route offers an alternative approach by constructing the pyrimidine ring first and then functionalizing the 5-position.

Step 1: Synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile (as a model for 2-aminopyrimidine-5-carbonitrile synthesis)

-

Reaction: Malononitrile and guanidine hydrochloride are condensed in the presence of sodium nitrite to form an intermediate which is then cyclized. While the direct synthesis of 2-aminopyrimidine-5-carbonitrile is less commonly detailed, the synthesis of the triamino derivative provides a relevant protocol for pyrimidine ring formation from a nitrile.[2]

-

Procedure: A suspension of malononitrile (1 eq.) and guanidine hydrochloride (1.5 eq.) is prepared in water. A solution of sodium nitrite (1.1 eq.) in water is added dropwise at room temperature while maintaining the pH at 4 with the addition of hydrochloric acid. The reaction mixture is stirred for 4 hours. The intermediate is then treated with a base and heated to induce cyclization, yielding the pyrimidine-5-carbonitrile.[2]

Step 2: Hypothetical Conversion of 2-Aminopyrimidine-5-carbonitrile to 2-Aminopyrimidine-5-boronic Acid

While a direct, one-pot conversion is not readily found in the literature, a plausible multi-step conversion could involve:

-

Reduction of the Nitrile: The 5-cyano group could be reduced to a 5-aminomethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Diazotization and Sandmeyer-type Reaction: The resulting 5-aminomethyl group could be converted to a diazonium salt and subsequently to a 5-halomethyl group via a Sandmeyer-type reaction.

-

Conversion to Boronic Acid: The 5-halomethylpyrimidine could then be subjected to conditions similar to Route 1 (lithium-halogen exchange and borylation) to afford the desired boronic acid.

This hypothetical route highlights the less direct nature of functionalizing the 5-position when starting from a nitrile precursor compared to the halogenated pyrimidine route.

Mandatory Visualizations

Synthetic Pathways

Caption: Comparative synthetic routes to 2-aminopyrimidine-5-boronic acid.

Experimental Workflow for a Medicinal Chemist

Caption: A typical experimental workflow for a medicinal chemist.

PI3K/mTOR Signaling Pathway

The relevance of 2-aminopyrimidine-5-boronic acid is highlighted by its use in the synthesis of kinase inhibitors such as GDC-0980, which targets the PI3K/mTOR pathway.

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of GDC-0980.

Conclusion

The synthesis of 2-aminopyrimidine-5-boronic acid is a critical process for the development of novel therapeutics. While the route starting from 2-amino-5-bromopyrimidine is well-established and reliable, the development of a more streamlined and cost-effective synthesis from nitrile precursors presents an opportunity for process improvement. This guide provides the necessary information for researchers to make an informed decision on the most suitable synthetic strategy based on their specific requirements, including scale, cost, and available resources. The versatility of the 2-aminopyrimidine-5-boronic acid scaffold, particularly in the context of kinase inhibitor synthesis, ensures its continued importance in the field of drug discovery.

References

A Technical Guide to 2-Aminopyrimidine-5-boronic acid: Synthesis, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Aminopyrimidine-5-boronic acid, a critical reagent in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and its significant application in the development of targeted cancer therapies, with a focus on its role in the synthesis of the dual PI3K/mTOR inhibitor, GDC-0980.

Core Compound Data

2-Aminopyrimidine-5-boronic acid is a key building block in organic synthesis, particularly valued for its utility in palladium-catalyzed cross-coupling reactions. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 936250-22-5 | [1][2][3][4] |

| Molecular Formula | C₄H₆BN₃O₂ | [1][3][4] |

| Molecular Weight | 138.92 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 206-211 °C | |

| Solubility | Slightly soluble in heated DMSO and methanol | |

| IUPAC Name | (2-aminopyrimidin-5-yl)boronic acid |

Synthesis of 2-Aminopyrimidine-5-boronic acid

A practical and cost-effective synthesis for 2-Aminopyrimidine-5-boronic acid has been developed, starting from 2-amino-5-bromopyrimidine. This multi-step process involves protection of the amino group, a lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection to yield the final product.

Experimental Protocol: Synthesis of 2-Aminopyrimidine-5-boronic acid

This protocol is adapted from established methods for the synthesis of 2-Aminopyrimidine-5-boronic acid and its pinacol ester.

Step 1: Protection of the Amino Group

-

To a solution of 2-amino-5-bromopyrimidine in a suitable solvent (e.g., tetrahydrofuran), add a base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction to isolate the Boc-protected 2-amino-5-bromopyrimidine.

Step 2: Borylation

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected 2-amino-5-bromopyrimidine in anhydrous tetrahydrofuran (THF) and cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

After stirring for a period, add triisopropyl borate and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an aqueous solution of ammonium chloride.

Step 3: Deprotection

-

Treat the crude product from the previous step with an acidic solution (e.g., hydrochloric acid in methanol) to remove the Boc protecting group.

-

Adjust the pH to precipitate the 2-Aminopyrimidine-5-boronic acid.

-

Filter, wash, and dry the solid to obtain the final product.

Synthesis Workflow

Caption: Synthesis of 2-Aminopyrimidine-5-boronic acid.

Application in the Synthesis of GDC-0980, a Dual PI3K/mTOR Inhibitor

2-Aminopyrimidine-5-boronic acid is a crucial intermediate in the synthesis of GDC-0980 (Apitolisib), a potent, orally bioavailable inhibitor of Class I PI3 kinases and mTOR. The synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the core structure of the drug.

Experimental Protocol: Suzuki-Miyaura Coupling for GDC-0980 Core Synthesis

This generalized protocol describes the palladium-catalyzed coupling of a 2-aminopyrimidine-5-boronic acid derivative with a suitable thieno[3,2-d]pyrimidine halide.

Materials:

-

A derivative of 2-Aminopyrimidine-5-boronic acid (e.g., the pinacol ester)

-

The appropriate halogenated thieno[3,2-d]pyrimidine core structure

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water or DMF)

Procedure:

-

In a reaction vessel, combine the 2-aminopyrimidine-5-boronic acid derivative, the thieno[3,2-d]pyrimidine halide, and the base.

-

Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) and add it to the reaction vessel.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform a work-up procedure, which typically involves dilution with an organic solvent, washing with water and brine, and drying the organic layer.

-

Purify the crude product by column chromatography to obtain the coupled product.

GDC-0980 Synthesis Workflow

Caption: Suzuki coupling in GDC-0980 synthesis.

Biological Significance: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention. GDC-0980 acts as a dual inhibitor of PI3K and mTOR, two key kinases in this pathway.[5][6][7][8]

| Target | GDC-0980 IC₅₀ |

| PI3Kα | 5 nM |

| PI3Kβ | 27 nM |

| PI3Kδ | 7 nM |

| PI3Kγ | 14 nM |

| mTOR | 17 nM (Ki) |

PI3K/AKT/mTOR Signaling Pathway and Inhibition by GDC-0980

Caption: GDC-0980 inhibits the PI3K/AKT/mTOR pathway.

By inhibiting both PI3K and mTOR, GDC-0980 can effectively shut down this critical signaling pathway, leading to the suppression of tumor growth and, in some cases, the induction of apoptosis in cancer cells.[5][8] The development of such targeted therapies, facilitated by versatile building blocks like 2-Aminopyrimidine-5-boronic acid, represents a significant advancement in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Aminopyrimidine-5-boronic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyrimidine-5-boronic acid is a versatile building block in medicinal chemistry and drug discovery, pivotal for the synthesis of complex molecules, including kinase inhibitors.[1] A thorough understanding of its solubility and stability in common laboratory solvents is fundamental for its effective application in synthesis, purification, formulation, and biological assays. This technical guide provides a comprehensive overview of the available solubility data, outlines the inherent stability challenges associated with boronic acids, and presents detailed experimental protocols for researchers to determine these critical parameters.

Introduction

The utility of 2-aminopyrimidine-5-boronic acid in pharmaceutical research is significant, primarily due to its role as a key intermediate in the synthesis of biologically active compounds.[1] Like other boronic acids, it is instrumental in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, the physicochemical properties, particularly solubility and stability, are critical determinants of its handling, reactivity, and ultimate success in a synthetic or screening campaign. This guide addresses the current knowledge gap regarding specific quantitative data for this compound and provides a framework for its empirical determination.

Solubility Profile

As of this guide's publication, specific quantitative solubility data for 2-aminopyrimidine-5-boronic acid in a wide range of common laboratory solvents is not extensively available in public literature. However, qualitative information has been reported by chemical suppliers.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for 2-Aminopyrimidine-5-boronic acid. It is important to note that "slight" solubility may be enhanced by heating.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (with heating) | [2] |

| Methanol | Slightly Soluble (with heating) | [2] |

For the pinacol ester derivative, 2-Aminopyrimidine-5-boronic acid pinacol ester, the solubility is described as slight in chloroform and ethyl acetate (with heating).[3]

Expected Solubility Trends

Based on the behavior of analogous compounds like phenylboronic acid and other heterocyclic boronic acids, certain trends can be anticipated. Boronic acids generally exhibit higher solubility in polar organic solvents.[4][5][6] The presence of the aminopyrimidine moiety suggests that 2-aminopyrimidine-5-boronic acid is likely to be more soluble in polar protic and aprotic solvents capable of hydrogen bonding. Its solubility in nonpolar hydrocarbon solvents is expected to be very low.[5][6]

Stability Characteristics

Boronic acids as a class of compounds are known for their potential instability under various conditions. Understanding these degradation pathways is crucial for proper handling, storage, and interpretation of experimental results.

General Stability Concerns for Boronic Acids

The primary degradation pathways for boronic acids include:

-

Dehydration: Boronic acids can undergo reversible intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[7][8]

-

Oxidation: The boronic acid functional group is susceptible to oxidation.[8]

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This can be influenced by factors such as pH and temperature.[8]

-

Polymerization: Under certain conditions, polymerization can occur.[8]

The material safety data sheet for 2-aminopyrimidine-5-boronic acid indicates that it is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[9] It is also noted to be hygroscopic.[2]

Recommended Storage and Handling

To ensure the integrity of 2-aminopyrimidine-5-boronic acid, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C for long-term storage.[2] | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture (due to hygroscopicity) and atmospheric oxygen to prevent oxidation.[8] |

| Light | Keep in a dark place.[3] | Protects from potential photolytic degradation. |

Experimental Protocols

Given the absence of comprehensive public data, researchers will likely need to determine the solubility and stability of 2-aminopyrimidine-5-boronic acid for their specific applications. The following are detailed, standard protocols that can be adapted for this purpose.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then quantified.[10][11]

Apparatus and Materials:

-

2-Aminopyrimidine-5-boronic acid (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO, acetonitrile, etc.)

-

Vials with low-adsorption properties

-

Constant temperature shaker bath

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated analytical method (e.g., HPLC-UV, LC-MS)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid 2-aminopyrimidine-5-boronic acid to a vial. The amount should be sufficient to ensure some solid remains undissolved at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[11]

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature to let undissolved solids settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For volatile solvents, this should be done quickly to avoid evaporation.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Data Reporting: Report the solubility in units such as mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Assessing Chemical Stability (Forced Degradation Study)

This protocol evaluates the stability of the compound under various stress conditions to identify potential degradation pathways and degradation products.

Principle: The compound is subjected to more extreme conditions than typical storage (e.g., high heat, extreme pH, oxidation, light) to accelerate degradation. The amount of remaining parent compound is monitored over time.[8]

Apparatus and Materials:

-

2-Aminopyrimidine-5-boronic acid

-

Solutions for stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

-

Deionized water (for hydrolytic control)

-

Solvents for dissolution (e.g., acetonitrile, methanol)

-

Temperature-controlled ovens/baths

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method (capable of separating degradants from the parent peak)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-aminopyrimidine-5-boronic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions Setup: For each condition, mix the stock solution with the stressor solution (typically 1:1).

-

Acidic Hydrolysis: Mix with 0.1 M HCl.

-

Basic Hydrolysis: Mix with 0.1 M NaOH.

-

Oxidative Degradation: Mix with 3% H₂O₂.

-

Neutral Hydrolysis: Mix with water.

-

-

Thermal Stress (Solid & Solution): Store samples of the solid compound and the neutral solution at elevated temperatures (e.g., 60°C).

-

Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep control samples wrapped in foil.

-

Time Points: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each solution. For the basic samples, neutralize with an equivalent amount of acid before analysis, and vice versa for acidic samples.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.

-

Data Evaluation: Evaluate the percentage of degradation for each condition. Significant degradation is often defined as a >10% loss of the parent compound.

Caption: General Workflow for a Forced Degradation Study.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-pyrimidine-5-boronic acid | 936250-22-5 [amp.chemicalbook.com]

- 3. 2-Aminopyrimidine-5-boronic Acid Pinacol Ester CAS#: 402960-38-7 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectral Analysis of 2-Aminopyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Aminopyrimidine-5-boronic acid. Due to the limited availability of publicly accessible, detailed spectral assignments for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols. This information is intended to assist researchers in the identification and characterization of 2-aminopyrimidine-5-boronic acid and its derivatives, which are pivotal intermediates in the synthesis of various pharmaceutically active compounds, notably kinase inhibitors.

Chemical Structure and Context

2-Aminopyrimidine-5-boronic acid is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 2-position and a boronic acid group at the 5-position. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Aminopyrimidine-5-boronic acid is expected to be relatively simple. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the boronic acid group, as well as the electron-donating effect of the amino group. The following table summarizes the predicted chemical shifts and multiplicities for the protons in a common NMR solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H4, H6 | ~8.5 - 8.8 | Singlet | These two protons are chemically equivalent and appear as a single resonance. Their downfield shift is due to the deshielding effects of the adjacent nitrogen atoms and the boronic acid group. |

| -NH₂ | ~6.5 - 7.5 | Broad Singlet | The chemical shift of the amino protons is highly variable and depends on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. |

| -B(OH)₂ | ~8.0 - 9.0 | Broad Singlet | The protons of the boronic acid hydroxyl groups are also exchangeable and their chemical shift is dependent on the solvent and water content. This signal may sometimes not be observed due to rapid exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are significantly influenced by the electronegativity of the adjacent nitrogen atoms and the boron atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes | | :--- | :--- | | C2 | ~163 - 166 | This carbon is attached to two nitrogen atoms and the amino group, resulting in a significant downfield shift. | | C4, C6 | ~158 - 162 | These equivalent carbons are adjacent to nitrogen atoms and are significantly deshielded. | | C5 | ~120 - 130 (broad) | The carbon atom attached to the boron is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is an estimation and can be difficult to resolve. |

Experimental Protocols

A generalized protocol for acquiring ¹H and ¹³C NMR spectra of 2-aminopyrimidine-5-boronic acid is provided below. The specific parameters may need to be optimized based on the instrument and sample.

4.1 Sample Preparation

-

Weigh approximately 5-10 mg of 2-aminopyrimidine-5-boronic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). DMSO-d₆ is often a good choice for this type of compound due to its ability to dissolve polar compounds and slow down the exchange of labile protons.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may be used if necessary.

4.2 NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 180 ppm.

-

Number of scans: 1024 to 4096 or more may be necessary due to the lower natural abundance of ¹³C and potential quadrupolar broadening.

-

A longer relaxation delay (e.g., 2-5 seconds) may improve the signal-to-noise ratio for quaternary carbons and the carbon attached to boron.

-

Visualizations

5.1 Chemical Structure of 2-Aminopyrimidine-5-boronic acid

Caption: Chemical structure of 2-Aminopyrimidine-5-boronic acid.

5.2 Experimental Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation and data acquisition.

5.3 Logical Relationship in Drug Discovery

An In-depth Technical Guide to the Key Reactive Sites on the 2-Aminopyrimidine-5-boronic Acid Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrimidine ring, a nucleophilic amino group, and a reactive boronic acid moiety. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse range of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the key reactive sites of 2-aminopyrimidine-5-boronic acid, detailing its primary reactivity in Suzuki-Miyaura cross-coupling reactions and the reactivity of its 2-amino group. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate its application in research and development.

Core Reactive Sites

The primary reactive centers of 2-aminopyrimidine-5-boronic acid are the boronic acid group at the C5 position and the amino group at the C2 position of the pyrimidine ring.

-

The Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of the molecule's utility in carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the facile introduction of aryl, heteroaryl, and other organic substituents at the 5-position of the pyrimidine ring.

-

The Amino Group (-NH₂): The 2-amino group is a key site for further functionalization. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and diazotization followed by subsequent reactions. The presence of this group also influences the electronic properties of the pyrimidine ring, impacting its reactivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most prominent reaction involving 2-aminopyrimidine-5-boronic acid, enabling the synthesis of 5-aryl or 5-heteroaryl-2-aminopyrimidines. These structures are prevalent in a wide range of biologically active compounds.

General Reaction Scheme

Quantitative Data from Analogous Suzuki-Miyaura Couplings

| Coupling Partner 1 (Halide) | Coupling Partner 2 (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

| 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |

| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | aq. Na₂CO₃ | Toluene/Ethanol/H₂O | 86 |

Data adapted from studies on structurally similar compounds to provide an estimation of expected yields.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for 2-aminopyrimidine-5-boronic acid.

Materials:

-

2-Aminopyrimidine-5-boronic acid (1.0 eq)

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., K₃PO₄) (2.5 eq)

-

Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2-aminopyrimidine-5-boronic acid, the aryl halide, and the base.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Then, add the degassed solvent mixture via syringe.

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., 85-95 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-aminopyrimidine product.

Reactivity of the 2-Amino Group

The 2-amino group of 2-aminopyrimidine-5-boronic acid is a versatile functional handle for a variety of chemical transformations.

N-Acetylation

N-acetylation is a common method to protect the amino group or to introduce an acetamido moiety, which can alter the molecule's biological activity and physicochemical properties.

General Reaction Scheme:

Detailed Experimental Protocol: N-Acetylation

The following is a general protocol for the N-acetylation of an aminopyrimidine, which may require optimization for 2-aminopyrimidine-5-boronic acid, potentially including protection of the boronic acid group.

Materials:

-

2-Aminopyrimidine derivative (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Aprotic solvent (e.g., anhydrous dioxane or acetonitrile)

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the 2-aminopyrimidine derivative in a suitable aprotic solvent.

-

Reagent Addition: Slowly add acetic anhydride to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C). Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to replace the amino group with a variety of other substituents, such as halogens or a cyano group, via a diazonium salt intermediate.[1] This transformation significantly expands the synthetic utility of the 2-aminopyrimidine scaffold.

General Reaction Scheme:

Detailed Experimental Protocol: Sandmeyer-type Reaction (Conceptual)

The following is a conceptual protocol for a Sandmeyer-type reaction on an aminopyrimidine. The reactivity of the boronic acid group under these conditions would need to be carefully considered, and protection may be necessary.

Materials:

-

2-Aminopyrimidine derivative (1.0 eq)

-

Sodium nitrite (NaNO₂)

-

Strong acid (e.g., HBr)

-

Copper(I) bromide (CuBr)

-

Reaction vessel suitable for low-temperature reactions

Procedure:

-

Diazotization: Dissolve the 2-aminopyrimidine derivative in a cold aqueous solution of the strong acid. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. Stir for a short period to form the diazonium salt.

-

Substitution: In a separate flask, prepare a solution or suspension of the copper(I) salt. Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work-up: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Biological Significance: PI3K/mTOR Signaling Pathway Inhibition

Derivatives of 2-aminopyrimidine-5-boronic acid are crucial in the development of kinase inhibitors. For instance, it is a key intermediate in the synthesis of GDC-0980 (Apitolisib), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

References

The Diverse Biological Activities of 2-Aminopyrimidine Derivatives: A Technical Guide

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of 2-aminopyrimidine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

2-Aminopyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors.[1][2] Several approved cancer therapeutics, such as Imatinib and Abemaciclib, feature this core structure.[3] Their mechanism of action often involves the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

One of the most prominent targets for 2-aminopyrimidine-based anticancer drugs is the FMS-like tyrosine kinase 3 (FLT3).[4][5] Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.[4][6] 2-Aminopyrimidine derivatives have been designed to specifically inhibit both wild-type and mutated forms of FLT3, demonstrating potent antiproliferative activity in AML cell lines.[5][7]

Quantitative Data: Anticancer Activity of 2-Aminopyrimidine Derivatives

| Compound/Derivative | Target | Cell Line | Activity (IC₅₀) | Reference |

| Compound 15 | FLT3-WT | - | 7.42 ± 1.23 nM | [5] |

| FLT3-D835Y | - | 9.21 ± 0.04 nM | [5] | |

| - | MV4-11 | 0.83 ± 0.15 nM | [5] | |

| - | MOLM-13 | 10.55 ± 1.70 nM | [5] | |

| Compound 30 | FLT3 | - | 1.5–7.2 nM | [4] |

| c-KIT | - | >1000-fold selectivity | [4] | |

| - | MV4-11 | 0.8–3.2 nM | [4] | |

| Compound 36 | FLT3 | - | 1.5–7.2 nM | [4] |

| c-KIT | - | >1000-fold selectivity | [4] | |

| - | MV4-11 | 0.8–3.2 nM | [4] | |

| Compound 9e | FLT3 | - | 30.4 nM | [8] |

| HDAC1 | - | 52.4 nM | [8] | |

| HDAC3 | - | 14.7 nM | [8] | |

| Compound XIX | - | SW480 | 11.08 µM | [9] |

Signaling Pathway: FLT3 in Acute Myeloid Leukemia

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT, which promote cell proliferation and inhibit apoptosis.[6][10] 2-Aminopyrimidine-based FLT3 inhibitors block this aberrant signaling.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminopyrimidine derivative and a vehicle control. Incubate for a specified period (e.g., 72 hours).[12]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12]

Antimicrobial Activity

2-Aminopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] Some derivatives have also shown the ability to modulate bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[16]

Quantitative Data: Antimicrobial Activity of 2-Aminopyrimidine Derivatives

| Compound/Derivative | Organism | Activity | Reference |

| 1a, 1b, 1c, 1e, 1f | S. aureus, B. subtilis | Excellent antibacterial activity | [14] |

| 1d | A. niger | Excellent antifungal activity | [14] |

| 2c, 2f | A. niger | Excellent antifungal activity | [14] |

| 10 | S. aureus (MRSA) | 80.1% biofilm inhibition at 200 µM | [16] |

| S. aureus (MSSA) | 83.9% biofilm inhibition at 200 µM | [16] | |

| P. aeruginosa | 52.5% biofilm inhibition at 200 µM | [16] | |

| 15 | S. aureus (MRSA) | 85.5% biofilm inhibition at 200 µM | [16] |

Mechanism: Bacterial Biofilm Formation

The formation of a bacterial biofilm is a multi-step process involving initial attachment to a surface, followed by the formation of microcolonies and maturation of the biofilm structure, which is encased in an extracellular polymeric substance (EPS).[17][18]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[19]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of an agar plate.

-

Well Creation: Aseptically punch a hole with a diameter of 6 to 8 mm in the agar plate using a sterile cork borer.[19]

-

Compound Addition: Add a defined volume (20–100 µL) of the 2-aminopyrimidine derivative solution at a desired concentration into the well.[19]

-

Incubation: Incubate the agar plates under suitable conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around the well, which indicates the antimicrobial activity.[19]

Anti-inflammatory Activity

Certain 2-aminopyrimidine derivatives exhibit significant anti-inflammatory properties.[2][17] Their mechanism of action is often associated with the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like the NF-κB pathway.[17]

Quantitative Data: Anti-inflammatory Activity of 2-Aminopyrimidine Derivatives

| Compound/Derivative | Target/Model | Activity (IC₅₀) | Reference |

| 5 | COX-2 | 0.04 ± 0.09 µmol | [17] |

| 6 | COX-2 | 0.04 ± 0.02 µmol | [17] |

| Celecoxib (Standard) | COX-2 | 0.04 ± 0.01 µmol | [17] |

| 2a | In vitro anti-inflammatory | 3.5 µM |

Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[3][20] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[21] This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[22][23]

-

Animal Dosing: Administer the 2-aminopyrimidine derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the test animals (typically rats or mice) via an appropriate route (e.g., intraperitoneally or orally).[24]

-

Induction of Edema: After a specific time interval (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[24]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[24]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

β-Glucuronidase Inhibition

Elevated levels of β-glucuronidase have been associated with certain pathological conditions, including some types of cancer.[20][25] 2-Aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.

Quantitative Data: β-Glucuronidase Inhibition by 2-Aminopyrimidine Derivatives

| Compound/Derivative | Enzyme Source | Activity (IC₅₀) | Reference |

| 24 | - | 2.8 ± 0.10 µM | [20][25] |

| D-saccharic acid 1,4-lactone (Standard) | - | 45.75 ± 2.16 µM | [20][25] |

Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of β-glucuronidase.[15][26]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound, 0.1 M acetate buffer (pH 7.0), and the β-glucuronidase enzyme solution.[15]

-

Pre-incubation: Incubate the mixture for 30 minutes at 37°C.[15]

-

Substrate Addition: Add the substrate, p-nitrophenyl-β-D-glucuronide, to initiate the reaction.[15]

-

Absorbance Reading: Measure the absorbance at 405 nm using a multiplate reader to quantify the amount of p-nitrophenol produced.[15]

-

IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity.

General Experimental Workflow

The discovery and development of biologically active 2-aminopyrimidine derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Conclusion

2-Aminopyrimidine derivatives represent a versatile and highly valuable class of compounds in drug discovery and development. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics for a wide range of diseases. This technical guide has provided a comprehensive overview of their key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action. Further research into the structure-activity relationships and optimization of these derivatives holds significant promise for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purformhealth.com [purformhealth.com]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. benchchem.com [benchchem.com]

- 13. atcc.org [atcc.org]

- 14. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assay in Summary_ki [bdb99.ucsd.edu]

- 16. pnas.org [pnas.org]

- 17. journals.asm.org [journals.asm.org]

- 18. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism [ouci.dntb.gov.ua]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NF-κB - Wikipedia [en.wikipedia.org]

- 22. inotiv.com [inotiv.com]

- 23. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 26. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.cn]

An In-depth Technical Guide to Boronic Acids in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as a pivotal class of compounds in modern medicinal chemistry, transitioning from being perceived as potentially toxic to becoming the foundation of several FDA-approved drugs.[1][2] Their unique electronic and structural properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles like serine and threonine residues, underpin their diverse therapeutic applications.[3][4][5] This guide provides a comprehensive technical overview of boronic acids in drug discovery, detailing their mechanisms of action, synthesis, and biological evaluation, with a focus on key therapeutic areas.

The journey of boronic acids in medicine was significantly propelled by the approval of Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[1][3] This landmark event spurred a surge in research, leading to the development of other successful boronic acid-based drugs such as Ixazomib, Crisaborole, and Vaborbactam, targeting a range of diseases from cancer to inflammatory skin conditions and bacterial infections.[2][3][6]

Core Physicochemical Properties

Boronic acids (R-B(OH)₂) are organoboron compounds that act as Lewis acids, a characteristic that governs their interaction with biological targets.[7] Their pKa values typically range from 4 to 10, influenced by the nature of the organic substituent (R).[7] Aryl boronic acids are generally more acidic than their alkyl counterparts, and the presence of electron-withdrawing groups on an aromatic ring tends to decrease the pKa.[7] At physiological pH, boronic acids exist predominantly in their uncharged, trigonal planar form, but can convert to an anionic, tetrahedral boronate species in more alkaline environments or upon interaction with nucleophiles.[7] This equilibrium is crucial for their biological activity.

Table 1: Physicochemical Properties of Selected Boronic Acids

| Compound | Structure | pKa | logP |

| Phenylboronic acid | C₆H₅B(OH)₂ | 8.8 | 1.24 |

| 4-Fluorophenylboronic acid | FC₆H₄B(OH)₂ | 8.3 | 1.43 |

| 3-Nitrophenylboronic acid | O₂NC₆H₄B(OH)₂ | 7.9 | 1.37 |

| Bortezomib | 8.9 | 1.6 | |

| Crisaborole | 9.2 | 3.2 |

Note: pKa and logP values can vary depending on the experimental conditions.[8][9][10]

Mechanism of Action: Reversible Covalent Inhibition

A key feature of boronic acids in medicinal chemistry is their ability to act as transition state analogs, forming reversible covalent bonds with the hydroxyl groups of serine or threonine residues within the active sites of enzymes.[4][5][11] The boron atom, in its trigonal planar state, is electrophilic and readily attacked by the nucleophilic hydroxyl group of the amino acid residue. This interaction leads to the formation of a stable, tetrahedral boronate adduct, effectively inhibiting the enzyme's catalytic activity.[4][5] This reversible nature is advantageous in drug design, as it can lead to a prolonged duration of action while minimizing the potential for off-target effects associated with irreversible inhibitors.[4]